molecular formula C16H16O3 B6397297 3-(4-Ethylphenyl)-2-methoxybenzoic acid CAS No. 1261959-03-8

3-(4-Ethylphenyl)-2-methoxybenzoic acid

Cat. No.: B6397297
CAS No.: 1261959-03-8
M. Wt: 256.30 g/mol
InChI Key: FGOBUXWWRBPQPM-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the ortho position (C2) relative to the carboxylic acid moiety and a 4-ethylphenyl substituent at the meta position (C3) on the benzene ring. This structure introduces steric and electronic effects that influence its physicochemical properties, reactivity, and stability compared to isomers and analogs. The ethyl group on the phenyl ring enhances lipophilicity, while the 2-methoxy group impacts regioselectivity in reactions and thermodynamic stability due to steric interactions with the carboxylic acid group .

Properties

IUPAC Name

3-(4-ethylphenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-11-7-9-12(10-8-11)13-5-4-6-14(16(17)18)15(13)19-2/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOBUXWWRBPQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688981
Record name 4'-Ethyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-03-8
Record name 4'-Ethyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-ethylphenol with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions. After the reaction is complete, the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethylphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(4-Ethylphenyl)-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Substituted Benzoic Acids

The position of substituents significantly affects stability and reactivity:

  • 2-Methoxy vs. 3-/4-Methoxy Benzoic Acids :
    • Thermodynamic Stability : 2-Methoxybenzoic acid derivatives exhibit reduced stability compared to 3- or 4-substituted isomers. For example, the enthalpy of formation difference between 2-ethylbenzoic acid and 4-ethylbenzoic acid is 15 kJ/mol , attributed to steric hindrance between the ortho substituent and the carboxylic acid group .
    • Synthetic Challenges : 2-Methoxy derivatives are harder to purify due to aggregation with excess reactants, as observed in metal carbonate syntheses involving 2-methoxybenzoic acid .

Ethylphenyl-Substituted Analogs

Compound Name Key Structural Features Melting Point (°C) Yield (%) Key Properties/Applications
3-(4-Ethylphenyl)-2-methoxybenzoic acid 2-methoxy, 4-ethylphenyl, benzoic acid Not reported Not reported Steric hindrance, potential β-lactamase inhibition
3-(4-Ethylphenyl)-4-fluorobenzoic acid (CAS 1261901-66-9) 4-fluoro, 4-ethylphenyl, benzoic acid Not reported Not reported Higher acidity due to electron-withdrawing fluorine
3-(2-Chloropyridin-4-yl)-3-(4-ethylphenyl)acrylic acid Chloropyridine, acrylic acid 152–153 72 Antifungal/antibacterial activity
3-(4-Ethylphenyl)-3-(pyridin-4-yl)acrylic acid Pyridine, acrylic acid 205–206 59 Lower solubility vs. chloropyridine analog
  • Electronic Effects: Fluorine Substituent: 3-(4-Ethylphenyl)-4-fluorobenzoic acid (C15H13FO2) has a molar mass of 244.26 g/mol. The fluorine atom increases acidity compared to the methoxy group, which is electron-donating . Chloropyridine vs.

Heterocyclic Derivatives

  • Pyrazole-Based Analogs : 3-(4-Ethylphenyl)-1H-pyrazol-5-amine intermediates are used in β-lactamase inhibitors (e.g., compounds 1–9 in ). These lack the carboxylic acid group but retain the ethylphenyl moiety, emphasizing its role in pharmacophore design .
  • Oxadiazole Derivatives : 3-(3-(4-(2-Methoxyethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid features a heterocyclic ring, enhancing metabolic stability and target selectivity compared to simpler benzoic acid derivatives .

Physicochemical and Reactivity Comparisons

  • Melting Points : Ethylphenyl-acrylic acid derivatives show melting points ranging from 152–206°C, influenced by substituent polarity and crystal packing . The absence of data for this compound suggests further experimental characterization is needed.
  • NMR Signatures :
    • Ethyl groups in 4-ethylphenyl substituents resonate at δ 1.21 (CH3) and δ 2.59 (CH2) .
    • Methoxy groups in ortho positions appear as singlets near δ 3.86 (DMSO-d6) .
  • Regioselectivity in Lithiation : 2-Methoxybenzoic acid undergoes ortho-lithiation with s-BuLi–TMEDA, enabling access to 3-substituted derivatives, whereas n-BuLi–t-BuOK favors meta-lithiation .

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